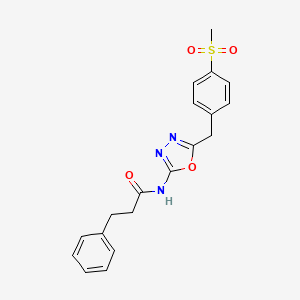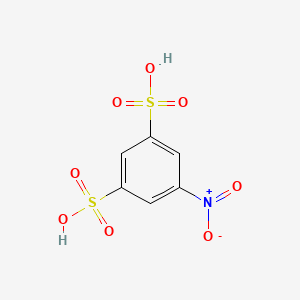![molecular formula C15H16N2O4S B14134622 5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline CAS No. 89303-24-2](/img/structure/B14134622.png)
5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline is an organic compound that belongs to the class of aromatic sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a methyl group, which is further connected to a dimethyl-2-nitroaniline moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline typically involves the reaction of benzenesulfonyl chloride with N,N-dimethyl-2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas and palladium catalyst.
Major Products Formed
Oxidation: Formation of corresponding amine derivatives.
Substitution: Formation of various substituted benzenesulfonyl derivatives.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar chemical properties.
Sulfanilic acid: An aromatic sulfonamide with a similar structure but different functional groups.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group attached to the benzene ring.
Uniqueness
5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and dimethylamino group make it a versatile compound for various synthetic and research applications .
Propiedades
Número CAS |
89303-24-2 |
|---|---|
Fórmula molecular |
C15H16N2O4S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
5-(benzenesulfonylmethyl)-N,N-dimethyl-2-nitroaniline |
InChI |
InChI=1S/C15H16N2O4S/c1-16(2)15-10-12(8-9-14(15)17(18)19)11-22(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Clave InChI |
OKPAPUAWDZGCPV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC(=C1)CS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[4-(5-acetyl-3,4-dihydroxyoxolan-2-yl)oxy-3-hydroxyphenyl]-2-methyl-N-(2,3,5,6-tetrahydroxy-4-methoxycyclohexyl)prop-2-enamide](/img/structure/B14134544.png)
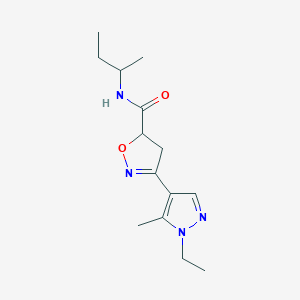
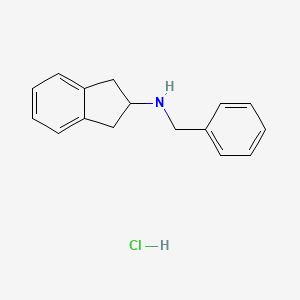
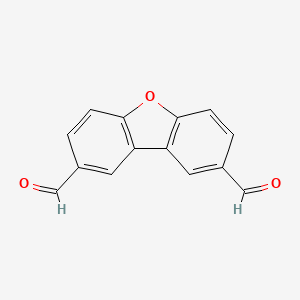
![N'-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14134563.png)
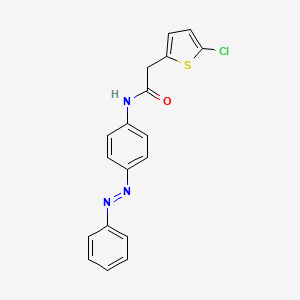
![Butanoic acid, 2,3-dihydroxy-4-[(2-methylphenyl)amino]-4-oxo-, [R-(R*,R*)]-](/img/structure/B14134578.png)
![N-(2-hydroxyphenyl)-4-[(phenylcarbonyl)amino]benzamide](/img/structure/B14134591.png)
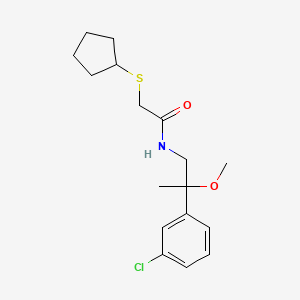
![2-[(1,1-Dichloroprop-1-en-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14134610.png)
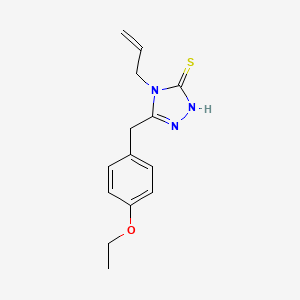
![(2E)-2-cyano-N-ethyl-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B14134615.png)
